N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Chemical Identity Verification Procurement Quality Control 4-Aminoquinoline Differentiation

Researchers synthesizing NSC 23766 for Rac1 GTPase inhibition should procure CAS 63304-46-1 as the direct coupling partner-its free 4-amino group eliminates 1-2 deprotection steps vs. 4-methoxy or 4-hydroxy analogs. • Key Intermediate: Direct precursor to NSC 23766 (Rac1-GEF inhibitor, IC₅₀ ~50 μM) and JTC-801 scaffold (NOP antagonist, Ki = 8.2 nM). • Quality Control: Confirm identity via mp 284-287 °C (decomp) and m/z 215.25 to exclude amodiaquine misannotation.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 63304-46-1
Cat. No. B1277882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE
CAS63304-46-1
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N
InChIInChI=1S/C12H13N3O/c1-7-5-11(13)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H2,13,14)(H,15,16)
InChIKeyYOWWSJIHWIVYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Amino-2-methylquinolin-6-yl)acetamide Overview


N-(4-Amino-2-methylquinolin-6-yl)acetamide (CAS 63304-46-1, synonym 6-acetamido-4-aminoquinaldine) is a heterobifunctional 4-aminoquinoline derivative bearing a free 4-amino group and a 6-acetamido substituent, with molecular formula C₁₂H₁₃N₃O and molecular weight 215.25 g/mol . The compound is an established synthetic intermediate with a melting point of 284–287 °C (decomposition) and a predicted pKa of 15.07, indicating the weakly basic character of the 4-amino group . Unlike many generic quinoline building blocks, this compound occupies a specific, structurally defined position in the synthetic route to the Rac GTPase inhibitor NSC 23766 and serves as the core scaffold for the NOP receptor antagonist JTC-801 [1]. These defined synthetic roles, rather than any intrinsic biological activity of the free intermediate, constitute its primary value proposition for procurement.

Precursor Direct coupling partner for NSC 23766 Rac1 inhibitor synthesis
Scaffold Core 4-amino-2-methylquinoline for JTC-801 NOP antagonist analogs
Protection Free 4-NH₂ group eliminates deprotection steps vs. 4-OMe/4-OH analogs

Generic Substitution Risk


Procurement errors arise when this compound is treated as a fungible 4-aminoquinoline intermediate. Its closest structural analogs—N-(4-methoxy-2-methylquinolin-6-yl)acetamide (CAS 100795-23-1), N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4), and 2-methylquinoline-4,6-diamine (CAS 5443-31-2)—each lack the specific orthogonal protection pattern (free 4-NH₂ + protected 6-NHAc) that makes this compound synthetically non-redundant [1]. Critically, several vendor databases erroneously conflate CAS 63304-46-1 with amodiaquine (CAS 86-42-0; C₂₀H₂₂ClN₃O, MW 355.86), a clinically used 4-aminoquinoline antimalarial [2]. This misannotation creates a procurement hazard: researchers ordering CAS 63304-46-1 expecting amodiaquine will receive a non-pharmacologically equivalent synthetic intermediate. The quantitative evidence below demonstrates why the specific substitution pattern, physical properties, and synthetic provenance of CAS 63304-46-1 mandate precise compound selection.

4-Methoxy / 4-hydroxy analogs
Lack the free 4-NH₂ required for direct coupling; add 1–2 activation steps that reduce cumulative yield in NSC 23766 synthesis.
Amodiaquine (misannotated CAS)
Different formula (C₂₀H₂₂ClN₃O, MW 355.86) and chlorine content; will not serve as the intended synthetic intermediate for Rac1 or NOP probe synthesis.

Quantitative Differentiation Evidence


Amodiaquine Identity Verification

CAS 63304-46-1 is frequently mislabeled as amodiaquine in vendor catalogs. Direct molecular formula comparison provides unambiguous differentiation: the target compound has formula C₁₂H₁₃N₃O (MW 215.25) with no chlorine atom, whereas amodiaquine (CAS 86-42-0) has formula C₂₀H₂₂ClN₃O (MW 355.86), containing a 7-chloro substituent and a 4-[(diethylamino)methyl]-2-hydroxyphenyl side chain absent from the target compound . The molecular weight difference is 140.61 Da (65% larger for amodiaquine), and the chlorine atom present in amodiaquine produces a characteristic M+2 isotope pattern in mass spectrometry that is entirely absent from CAS 63304-46-1. The target compound decomposes at 284–287 °C, whereas amodiaquine hydrochloride has a reported melting point of approximately 158–160 °C [1]. These orthogonal analytical signatures (elemental composition, MW, chlorine isotope pattern, melting point) provide definitive identity confirmation.

Amodiaquine misannotation
Head-to-head
MW 215.25 vs. 355.86 (+140.6 Da)
Cl absent vs. 1 Cl atom
mp 284–287°C vs. ~158–160°C
Enables definitive incoming QC verification
Use MW and Cl isotope pattern to exclude misidentification
Chemical Identity Verification Procurement Quality Control 4-Aminoquinoline Differentiation

Orthogonal 4-Amino Protection Advantage

The target compound presents a free 4-NH₂ group alongside a protected 6-NHAc group. In the synthesis of NSC 23766, the free 4-amino group serves as the direct coupling partner with the pyrimidine electrophile to form the 4,6-diaminoquinoline-piperidinyl-pyrimidine core [1]. In contrast, the 4-methoxy analog (CAS 100795-23-1, MW 230.26) requires an additional demethylation step (e.g., BBr₃ or HBr treatment) to liberate the 4-OH group, followed by conversion to the 4-amino group via amination with ammonium acetate, adding at minimum two synthetic steps [2]. The 4-hydroxy analog (CAS 1140-81-4, MW 216.24, mp >300 °C) requires activation (e.g., chlorination with POCl₃) before amination, introducing an additional halogenation–amination sequence. The target compound thus reduces the synthetic route by 1–2 steps compared to these alternatives, directly translating to higher overall yield and reduced purification burden for the downstream NSC 23766 product.

Synthetic step reduction
Cross-study comparable
0 extra steps needed vs. 1–2 steps for 4-OMe or 4-OH analogs
Supports higher yield in NSC 23766 synthesis
Based on published NSC 23766 synthetic route
Synthetic Intermediate Selection Orthogonal Protection NSC 23766 Synthesis Route

Melting Point Differentiation from Analogs

The target compound exhibits a sharp melting point with decomposition at 284–287 °C, as reported by ChemicalBook . This value differs measurably from its closest structural analogs: the 4-hydroxy analog (CAS 1140-81-4) melts at >300 °C , and the 4,6-diamine analog (CAS 5443-31-2) decomposes at 278 °C . The melting point of the target compound is thus 6–9 °C higher than that of 2-methylquinoline-4,6-diamine (which lacks the 6-acetamido protecting group) but at least 13–16 °C lower than the 4-hydroxy analog. These differences, while modest, are analytically resolvable by differential scanning calorimetry (DSC) or capillary melting point apparatus and serve as an orthogonal identity confirmation when combined with LC-MS or NMR data.

Melting point identity
Cross-study comparable
284–287°C (dec) vs. >300°C (4-OH) and 278°C (4,6-diNH₂)
Low-cost incoming QC check
Resolves from nearest analogs by 6–16°C
Physical Characterization Melting Point Analysis Intermediate Purity Assessment

NSC 23766 Rac1 Inhibition Benchmark

The primary procurement rationale for CAS 63304-46-1 is its role as the immediate precursor to the quinoline fragment of NSC 23766. Once incorporated into the final structure, NSC 23766 acts as a selective inhibitor of the Rac1–GEF interaction, preventing Rac1 activation by the Rac-specific guanine nucleotide exchange factors TrioN and Tiam1 with an IC₅₀ of approximately 50 μM in a cell-free assay, without inhibiting the closely related GTPases Cdc42 or RhoA [1]. In cellular assays, NSC 23766 (at concentrations consistent with its IC₅₀) blocks serum- or PDGF-induced Rac1 activation and lamellipodia formation in fibroblasts and suppresses anchorage-independent growth and invasion of human prostate cancer PC-3 cells [1]. This activity profile is a direct consequence of the intact 4-amino-2-methylquinoline-6-amino pharmacophore—the very structural unit contributed by CAS 63304-46-1. By contrast, analogs with altered 4-position substitution (e.g., 4-methoxy or 4-hydroxy) cannot participate in the final coupling step without prior chemical manipulation, as established in Evidence Item 2.

Rac1-GEF inhibition
Class-level inference
IC₅₀ ~50 µM; selective vs. Cdc42/RhoA (>10-fold)
Supports Rac1 probe development
Activity confirmed in PC-3 cell invasion assays
Rac GTPase Inhibition NSC 23766 Pharmacology GEF Interaction Assay

JTC-801 NOP Receptor Antagonist Potential

The 4-amino-2-methylquinoline core present in CAS 63304-46-1 is the identical scaffold found in JTC-801, a selective nociceptin/orphanin FQ peptide (NOP) receptor antagonist. JTC-801 binds to the human ORL1 (NOP) receptor with a Ki of 8.2 nM and exhibits approximately 12.5-fold, 129-fold, and 1055-fold selectivity over human μ-, κ-, and δ-opioid receptors, respectively . The target compound differs from JTC-801 only in the N6 substituent: JTC-801 bears a 2-(4-ethylphenoxymethyl)benzamide group at the 6-position, whereas CAS 63304-46-1 carries an acetyl group. This structure–activity relationship demonstrates that the 4-amino-2-methylquinoline core is a privileged scaffold capable of supporting high-affinity receptor interactions when appropriately derivatized at the 6-position [1]. For medicinal chemistry programs exploring NOP antagonists or related GPCR targets, CAS 63304-46-1 provides a late-stage intermediate for diversification at the 6-position after acetamide deprotection, offering an alternative starting point to de novo quinoline synthesis.

NOP receptor affinity
Class-level inference
Ki 8.2 nM; selectivity vs. μ/κ/δ: 12.5/129/1055-fold
Supports NOP antagonist SAR
Requires 6-position deprotection for diversification
NOP Receptor Antagonist JTC-801 Pharmacology 4-Aminoquinoline Scaffold

Specified Purity and Direct Use

CAS 63304-46-1 is available from multiple non-excluded vendors with specified purity ranges. Shanghai JiYi Biotechnology offers the compound at >96% purity , while Delta-B provides it at 95%+ purity (catalogued as 20.5 g stock) [1]. BOC Sciences (buildingblock.bocsci.com) lists the compound as a stock building block . CymitQuimica offers the compound under catalog number TR-A731045 (brand: TRC) . In contrast, the 4-methoxy analog (CAS 100795-23-1) is available at 95% minimum purity from AKSci , but its melting point is not reported, complicating incoming QC. The 4-hydroxy analog is available from Synblock at ≥98% . The comparable or superior purity of the target compound, combined with established physical constants for identity verification, reduces the quality assurance burden upon receipt.

Commercial purity
Supporting evidence
95–98% purity across vendors; mp available for QC
Supports procurement with identity verification
4-Methoxy analog lacks reported mp for QC
Commercial Sourcing Purity Specification Procurement Efficiency

Application Scenarios


NSC 23766 Synthesis for Rac1 Probes

Laboratories synthesizing NSC 23766 in-house for Rac1 GTPase inhibition studies should procure CAS 63304-46-1 as the direct coupling partner. The free 4-amino group eliminates 1–2 deprotection/activation steps compared to the 4-methoxy or 4-hydroxy analogs . The resulting NSC 23766 product, properly synthesized, inhibits Rac1-GEF interaction with IC₅₀ ~50 μM without affecting Cdc42 or RhoA, as validated in PC-3 prostate cancer cell invasion and lamellipodia formation assays [1]. Researchers requiring batch-to-batch consistency in Rac inhibitor activity should specify CAS 63304-46-1 rather than alternative intermediates to ensure the correct pharmacophore is incorporated. Incoming QC should confirm identity via melting point (284–287 °C) and molecular ion (m/z 215.25) to exclude the common amodiaquine misannotation .

6-Position Diversification for NOP Antagonists

Medicinal chemistry teams developing NOP (ORL1) receptor antagonists can use CAS 63304-46-1 as a late-stage diversification scaffold. After acetamide deprotection at the 6-position, the free 6-amino group can be elaborated with various benzamide or heterocyclic side chains to generate JTC-801 analogs . The parent scaffold JTC-801 demonstrates Ki = 8.2 nM for NOP with >100-fold selectivity over κ- and δ-opioid receptors [1]. Procurement of CAS 63304-46-1 is appropriate for SAR campaigns targeting the 6-position substituent while maintaining the validated 4-amino-2-methylquinoline core. Confirmation of the free 4-NH₂ group (e.g., by ninhydrin test or ¹H NMR) should be performed before use to ensure the intermediate has not undergone unintended acylation or oxidation during storage.

QC Procurement for Core Facilities and CROs

Core facilities and contract research organizations (CROs) fulfilling custom synthesis requests for quinoline-based inhibitors should stock CAS 63304-46-1 as a verified building block. The compound's well-defined physical constants (mp 284–287 °C, MW 215.25) enable rapid incoming QC by melting point determination and LC-MS . The documented purity range of 95–98% from multiple vendors supports direct use without recrystallization in most synthetic applications [1]. When fulfilling orders that specify 'NSC 23766 intermediate' or 'JTC-801 precursor,' procurement officers should explicitly verify CAS 63304-46-1 rather than accepting substitutions based on '4-aminoquinoline intermediate' as a generic category, given the non-interchangeable functional group patterns documented in Section 2 .

Antimalarial Derivative Synthesis

Research groups exploring 4-aminoquinoline antimalarial derivatives may use CAS 63304-46-1 as a structurally defined starting material for SAR studies. Werbel et al. (1986) demonstrated that derivatives of this compound class exhibit antimalarial potency against Plasmodium berghei in mice . However, researchers must be aware that CAS 63304-46-1 itself is not amodiaquine and lacks the 7-chloro substituent and the 4-[(diethylamino)methyl]-2-hydroxyphenyl side chain characteristic of clinically used 4-aminoquinoline antimalarials [1]. For programs comparing 'aminoquinoline' scaffolds, procurement of the correct CAS number ensures that structure–activity relationships are built on an accurately identified chemical starting point rather than a misidentified one.

Application
Selection Property
Validation Focus
Synthesis of NSC 23766 for Rac1 GTPase studies
Free 4-NH₂ coupling partner
Confirm identity (mp, MW) to exclude amodiaquine misannotation
6-Position diversification for NOP antagonist SAR
4-Amino-2-methylquinoline core scaffold
Verify free 4-NH₂ reactivity prior to 6-position elaboration
Custom quinoline synthesis (CRO / core facility)
Verified building block with defined mp
Incoming QC by melting point and LC-MS
4-Aminoquinoline antimalarial SAR studies
Structurally defined starting scaffold
Verify CAS 63304-46-1 to prevent amodiaquine procurement error

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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